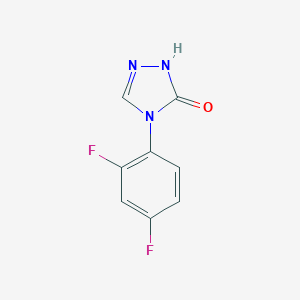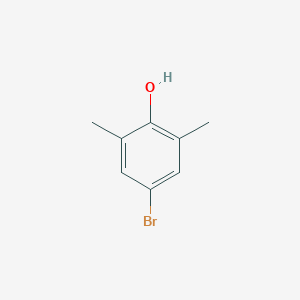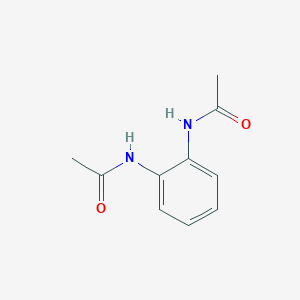
(3,5-Dichlorophenyl)(indolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
作用機序
The exact mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by modulating various signaling pathways in the body. For example, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
実験室実験の利点と制限
One advantage of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its broad range of pharmacological properties. This makes it a potential candidate for the treatment of various diseases. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (3,5-Dichlorophenyl)(indolin-1-yl)methanone. One area of interest is the development of novel synthetic methods for the production of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its potential therapeutic applications. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (3,5-Dichlorophenyl)(indolin-1-yl)methanone in vivo, which will help to determine its efficacy and safety as a therapeutic agent. Finally, the development of novel drug delivery systems for (3,5-Dichlorophenyl)(indolin-1-yl)methanone may help to overcome its poor solubility and improve its bioavailability.
合成法
The synthesis of (3,5-Dichlorophenyl)(indolin-1-yl)methanone involves the condensation of 3,5-dichlorobenzoyl chloride with indole-3-carboxaldehyde in the presence of a base. This reaction leads to the formation of the intermediate (3,5-dichlorophenyl)(indol-3-yl)methanol, which is then oxidized to form (3,5-Dichlorophenyl)(indolin-1-yl)methanone. This method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-cancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of viruses such as HIV and hepatitis B.
特性
CAS番号 |
61589-16-0 |
|---|---|
製品名 |
(3,5-Dichlorophenyl)(indolin-1-yl)methanone |
分子式 |
C15H11Cl2NO |
分子量 |
292.2 g/mol |
IUPAC名 |
(3,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-11(8-13(17)9-12)15(19)18-6-5-10-3-1-2-4-14(10)18/h1-4,7-9H,5-6H2 |
InChIキー |
OYPMGWAXRGMRRU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)



![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)





